tert-Butyl(methyl)phosphane
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Overview
Description
tert-Butyl(methyl)phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a tert-butyl group and a methyl group. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties, which make it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(methyl)phosphane can be synthesized through several methods. One common approach involves the reaction of tert-butyl lithium with methylphosphine. Another method includes the use of Grignard reagents, where tert-butylmagnesium chloride reacts with methylphosphine . These reactions typically require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of air- and moisture-stable secondary phosphine oxides as intermediates. These intermediates are prepared from readily available starting materials such as trichlorophosphane . The process is designed to be scalable and efficient, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(methyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: This compound can participate in nucleophilic substitution reactions, where the phosphorus atom attacks electrophilic centers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl(methyl)phosphane has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in bioconjugation and as a probe for studying biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: This compound is used in the production of fine chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which tert-Butyl(methyl)phosphane exerts its effects is primarily through its role as a ligand. The phosphorus atom in the compound can coordinate with transition metals, forming stable complexes that facilitate various catalytic processes. These complexes can activate substrates, lower activation energies, and increase reaction rates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl(methyl)phosphane include:
- Di-tert-butylphosphine
- Tri-tert-butylphosphine
- tert-Butyl(diphenyl)phosphine
Uniqueness
This compound is unique due to its specific combination of a tert-butyl group and a methyl group bonded to the phosphorus atom. This unique structure imparts distinct electronic and steric properties, making it particularly effective as a ligand in certain catalytic processes .
Properties
IUPAC Name |
tert-butyl(methyl)phosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13P/c1-5(2,3)6-4/h6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQSBZHWCMBILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)PC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586900 |
Source
|
Record name | tert-Butyl(methyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95837-79-9 |
Source
|
Record name | tert-Butyl(methyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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